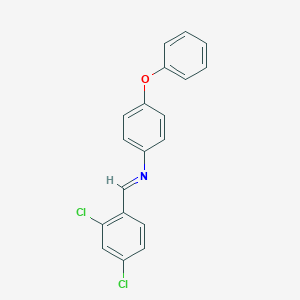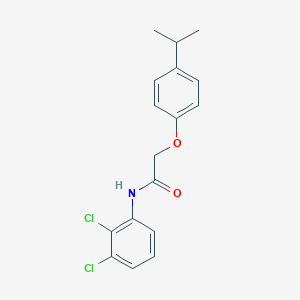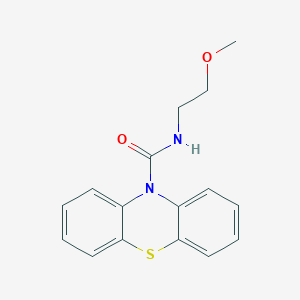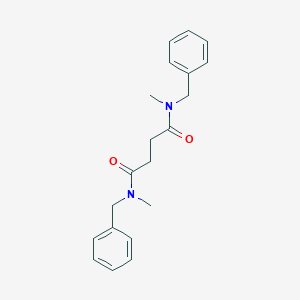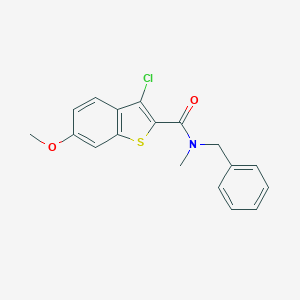![molecular formula C20H15BrN2OS B321652 N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea](/img/structure/B321652.png)
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromophenyl group, a carbamothioyl group, and a biphenyl carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea typically involves the reaction of 2-bromophenyl isothiocyanate with biphenyl-4-carboxylic acid in the presence of a suitable base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation to ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.
Coupling Reactions: The biphenyl carboxamide moiety can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and coupled products with extended molecular frameworks.
Scientific Research Applications
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: Similar in structure but contains a furan ring instead of a biphenyl moiety.
N-(2-bromophenyl)carbamothioyl)benzamide: Contains a benzamide group instead of a biphenyl carboxamide moiety.
Uniqueness
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-bromophenyl)thiourea is unique due to its combination of a bromophenyl group, a carbamothioyl group, and a biphenyl carboxamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H15BrN2OS |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-[(2-bromophenyl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C20H15BrN2OS/c21-17-8-4-5-9-18(17)22-20(25)23-19(24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H2,22,23,24,25) |
InChI Key |
TTZAJHZUYQQFBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]-N-(1-{2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}PROPAN-2-YL)ACETAMIDE](/img/structure/B321571.png)
![N'-[(4-methoxyphenyl)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B321574.png)
![2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B321577.png)
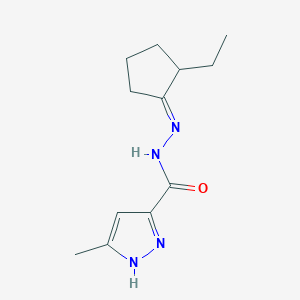
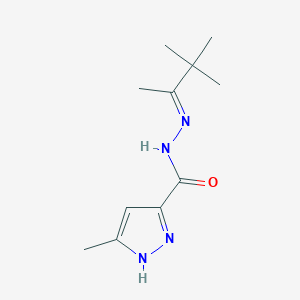
![N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B321581.png)
![3-methyl-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B321582.png)
![2-({[(1,6-Dibromo-2-naphthyl)oxy]acetyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B321583.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-methoxybenzamide](/img/structure/B321586.png)
